molecular formula C9H17NO4 B14402573 Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate CAS No. 88413-61-0

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate

Cat. No.: B14402573
CAS No.: 88413-61-0
M. Wt: 203.24 g/mol
InChI Key: NOEBLMQJLXZWLE-UHFFFAOYSA-N
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Description

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is an organic compound with a complex structure that includes a methoxycarbonylamino group and a dimethylbutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate typically involves the esterification of 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid.

    Reduction: 3-(methoxycarbonylamino)-2,2-dimethylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to form the substituted product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxycarbonylamino)-2,2-dimethylpropanoate
  • Ethyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
  • Methyl 3-(methoxycarbonylamino)-2,2-dimethylpentanoate

Uniqueness

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a methoxycarbonylamino group with a dimethylbutanoate backbone makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

88413-61-0

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate

InChI

InChI=1S/C9H17NO4/c1-6(10-8(12)14-5)9(2,3)7(11)13-4/h6H,1-5H3,(H,10,12)

InChI Key

NOEBLMQJLXZWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(=O)OC)NC(=O)OC

Origin of Product

United States

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